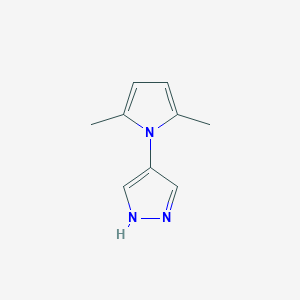

4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEVPTNVNQTETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CNN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It has been found to significantly increase monoclonal antibody production in chinese hamster ovary cells.

Mode of Action

The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production.

Biochemical Pathways

It is known that the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies.

Result of Action

The molecular and cellular effects of the action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole include suppression of cell growth, increased cell-specific glucose uptake rate, increased amount of intracellular adenosine triphosphate, and suppression of the galactosylation on a monoclonal antibody.

Biochemical Analysis

Biochemical Properties

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme dihydrofolate reductase (DHFR), where the compound acts as an inhibitor. This inhibition can affect the folate pathway, which is crucial for DNA synthesis and repair. Additionally, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole has been shown to interact with enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis. These interactions highlight the compound’s potential to modulate key biochemical pathways.

Cellular Effects

The effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole on various cell types and cellular processes are profound. In studies involving bacterial cells, the compound exhibited antibacterial activity by inhibiting essential enzymes, leading to disrupted cell wall synthesis and impaired cellular metabolism. In mammalian cells, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole has been observed to influence cell signaling pathways, particularly those related to cell growth and proliferation. The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole exerts its effects through specific binding interactions with target biomolecules. The compound’s inhibition of dihydrofolate reductase (DHFR) involves binding to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway, leading to decreased nucleotide synthesis and impaired DNA replication. Similarly, the compound’s interaction with enoyl-ACP reductase involves binding to the enzyme’s active site, inhibiting fatty acid biosynthesis. These molecular interactions elucidate the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of compensatory pathways. These temporal effects highlight the importance of monitoring the compound’s stability and cellular responses over time.

Dosage Effects in Animal Models

The effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects underscore the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration.

Metabolic Pathways

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s inhibition of dihydrofolate reductase (DHFR) affects the folate pathway, leading to altered levels of folate metabolites. Additionally, the compound’s interaction with enoyl-ACP reductase influences fatty acid biosynthesis, impacting metabolic flux and metabolite levels. These interactions highlight the compound’s role in modulating key metabolic pathways.

Transport and Distribution

Within cells and tissues, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for these transporters, which facilitate its uptake and distribution. Additionally, the compound’s interactions with binding proteins can affect its bioavailability and cellular concentration. These factors play a crucial role in determining the compound’s efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, the compound’s interaction with dihydrofolate reductase (DHFR) occurs primarily in the cytoplasm, where the enzyme is localized. Similarly, the compound’s interaction with enoyl-ACP reductase takes place in the cytoplasm, influencing fatty acid biosynthesis. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Biological Activity

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole has the following chemical structure:

This compound features a pyrrole moiety which is known for its role in various pharmacological activities.

Biological Activities

1. Anticancer Activity

Studies have shown that derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole exhibit promising anticancer properties. A notable study evaluated the effects of this compound on various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) | Effect on Viability (%) |

|---|---|---|

| A549 | 15.3 | 66% |

| H460 | 12.5 | 70% |

The presence of the pyrrole structure was crucial for enhancing cytotoxicity against these cancer cells .

2. Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. In vitro assays showed that it inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its utility in managing conditions like arthritis and asthma.

3. Antimicrobial Activity

Research indicates that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole can be attributed to its unique structural features. Structure-activity relationship studies have identified that modifications to the pyrrole ring can significantly enhance or diminish its biological efficacy. For instance, substituents at specific positions on the ring have been shown to improve anticancer activity while maintaining low toxicity levels .

Case Studies

Case Study 1: Monoclonal Antibody Production

A study investigated the impact of this compound on monoclonal antibody production in cell cultures. The results revealed that it increased cell-specific productivity by enhancing glucose uptake and ATP levels while suppressing cell growth. This suggests that the compound could be utilized in bioprocessing to optimize antibody yields .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole and various biological targets. These studies indicated strong binding affinities with proteins involved in cancer progression, supporting its potential as a therapeutic agent .

Scientific Research Applications

Antibacterial and Antitubercular Properties

Recent studies have highlighted the antibacterial and antitubercular properties of derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole. For instance, a series of compounds synthesized from this scaffold were evaluated for their activity against dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes. These enzymes are critical targets in bacterial metabolism, making them ideal for developing new antibacterial agents.

Key Findings:

- Compounds demonstrated significant inhibition of DHFR and enoyl ACP reductase, indicating potential as effective antibacterial agents .

- Molecular docking studies revealed favorable binding interactions with the active sites of these enzymes, suggesting a mechanism for their antibacterial action .

Enhancements in Monoclonal Antibody Production

Another promising application of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole derivatives is in enhancing monoclonal antibody (mAb) production. A specific derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (referred to as MPPB), was found to significantly improve mAb yield in recombinant Chinese hamster ovary (CHO) cells.

Impact on Monoclonal Antibody Production:

- MPPB increased cell-specific productivity by suppressing cell growth while enhancing glucose uptake and ATP levels during the production process .

- The compound also influenced the glycosylation profile of antibodies, potentially improving their therapeutic efficacy .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole have provided insights into optimizing these compounds for better biological activity. For example:

- The 2,5-dimethylpyrrole moiety was identified as a crucial structural component contributing to enhanced activity against target enzymes and improved mAb production .

Synthesis and Characterization

The synthesis of novel derivatives often involves reactions with various diketones or other heterocycles to create compounds with enhanced biological properties. The characterization of these compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Synthesis Example:

The reaction between 1,2,5-oxadiazole derivatives and diketones has led to the formation of new pyrrole-containing compounds that exhibit promising pharmacological activities .

Summary Table of Applications

Chemical Reactions Analysis

Key Structural Features:

Condensation Reactions

The hydrazide derivative reacts with aromatic aldehydes or ketones to form 1,2,4-triazoles or hydrazones. For example:

Reaction with Benzaldehyde :

Reactants : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide + Benzaldehyde

Conditions : Ethanol, ammonium acetate, 20–24 h stirring

Product : 3-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)-5-phenyl-4H-1,2,4-triazole

Yield : 82–87%

| Entry | Aldehyde/Ketone | Product Class | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde | 1,2,4-Triazole | 85 | |

| 2 | 4-Chlorophenylacetic acid | Benzohydrazide | 87 | |

| 3 | 4-Bromophenylacetyl | Hydrazide derivative | 83 |

Cyclization to Heterocyclic Systems

The hydrazide group undergoes cyclization with reagents like triethyl orthoformate to form 1,3,4-oxadiazoles :

Formation of 1,3,4-Oxadiazole :

Reactants : 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide + Triethyl orthoformate

Conditions : Reflux in dioxane, 6–8 h

Product : 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole

Yield : 78%

Ester Hydrolysis:

The tert-butyl ester in derivatives like tert-butyl 4-(5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)piperidine-1-carboxylate undergoes acid-catalyzed hydrolysis to yield carboxylic acids, facilitating further coupling.

Amide Coupling:

Reaction with activated carboxylic acids (e.g., HBTU/DIEA system) produces hydrazide-carboxamide hybrids :

Example :

Reactants : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide + Phenylacetic acid

Conditions : DMF, HBTU, DIEA, 0°C → RT

Product : N′-(2-Phenylacetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide (5a)

Yield : 87%

Biological Activity Correlations

While focusing on reactions, it is notable that derivatives of this compound exhibit structure-dependent bioactivity :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole derivatives are highly dependent on substituents at the pyrazole and pyrrole rings. Below is a comparative analysis with structurally related compounds:

Key Observations:

- Substituent Impact on Activity: Nitrophenyl (4f) and phenol (4g) groups enhance antimicrobial and cytotoxic activities compared to the parent compound .

- Heterocycle Variations : Oxadiazole derivatives (e.g., Compound 5) exhibit antiproliferative effects but lack the pyrazole core, suggesting heterocycle choice influences target specificity .

- Alkyl/Aryl Chains: Phenoxyalkyl-substituted pyrazoles (e.g., C302) show selective antibacterial activity, highlighting the role of lipophilic groups in membrane penetration .

Preparation Methods

Preparation of the Pyrrole-Substituted Intermediate

Synthesis of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate :

This key intermediate is synthesized via a Paal-Knorr condensation reaction between ethyl 4-aminobenzoate and acetonyl acetone. The reaction is carried out in glacial acetic acid under reflux for 1 hour. After removal of the solvent under reduced pressure, the residue is filtered, washed, dried, and recrystallized from ethanol.- Yield: 65%

- Melting point: 87–88 °C

Conversion to 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide :

The ester intermediate is refluxed with hydrazine hydrate in absolute ethanol for 3 hours. The reaction progress is monitored by TLC. Upon cooling, the mixture is poured onto crushed ice, and the precipitated solid is filtered, washed with cold water, dried, and recrystallized from ethanol.- Yield: 80%

- Melting point: 170–172 °C

Formation of the Pyrazole Ring

- Synthesis of 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl)-5-methyl-1H-pyrazol-3(2H)-one :

The hydrazide intermediate is reacted with ethyl acetoacetate in ethanol under reflux for 4 hours. After addition of glacial acetic acid, reflux continues for an additional hour. The solvent is then removed under reduced pressure, and the residue is poured into cold water to precipitate the product. The solid is filtered, washed, dried, and recrystallized from aqueous alcohol.- Yield: 72%

- Melting point: 152–154 °C

- Key IR absorptions: NH stretch (~3312 cm⁻¹), amide C=O (~1678 cm⁻¹), pyrazole C=O (~1690 cm⁻¹)

- 1H NMR highlights: Methyl groups at δ 1.93 and 2.15 ppm; pyrazoline proton at δ 4.50 ppm

Reaction Conditions and Analytical Data Summary

| Step | Reaction | Conditions | Yield (%) | Melting Point (°C) | Key Analytical Data |

|---|---|---|---|---|---|

| 1 | Paal-Knorr condensation: Ethyl 4-aminobenzoate + Acetonyl acetone | Reflux in glacial acetic acid, 1 h | 65 | 87–88 | - |

| 2 | Hydrazinolysis: Ester + Hydrazine hydrate | Reflux in ethanol, 3 h | 80 | 170–172 | TLC monitoring |

| 3 | Pyrazole formation: Hydrazide + Ethyl acetoacetate + Acetic acid | Reflux in ethanol, 5 h total | 72 | 152–154 | IR, 1H NMR |

Detailed Research Findings on Preparation

The Paal-Knorr synthesis is a critical step to form the pyrrole ring attached to the benzene ring, establishing the 2,5-dimethyl substitution pattern on the pyrrole moiety. This method is well-established and provides good yields under mild acidic reflux conditions.

The hydrazinolysis step efficiently converts the ester to the hydrazide, a versatile intermediate for further heterocyclic ring formation.

The pyrazole ring is constructed via condensation of the hydrazide with β-ketoesters such as ethyl acetoacetate. This step is facilitated by refluxing in ethanol with catalytic acetic acid, promoting cyclization and ring closure.

The reaction progress is typically monitored by thin-layer chromatography (TLC), and the products are purified by recrystallization, ensuring high purity.

Spectroscopic characterization (IR, NMR) confirms the formation of the pyrazole ring and the retention of the pyrrole substituent.

Additional Synthetic Variations and Derivatives

Modifications of the hydrazide intermediate with other reagents (e.g., formic acid to form formylbenzohydrazide, or aromatic aldehydes to form 1,2,4-triazoles) have been reported, demonstrating the versatility of the hydrazide as a synthetic handle.

Such derivatives provide routes to structurally related heterocycles, but the core preparation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole remains centered on the hydrazide and β-ketoester condensation route.

Summary Table of Key Preparation Steps

| Compound | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate | Ethyl 4-aminobenzoate + Acetonyl acetone | Glacial acetic acid, reflux 1 h | Pyrrole-substituted ester | 65 | 87–88 |

| 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide | Pyrrole-substituted ester + Hydrazine hydrate | Ethanol, reflux 3 h | Hydrazide intermediate | 80 | 170–172 |

| 1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl)-5-methyl-1H-pyrazol-3(2H)-one | Hydrazide + Ethyl acetoacetate + Acetic acid | Ethanol, reflux 5 h total | Target pyrazole compound | 72 | 152–154 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole to improve yield and purity?

- Methodological Answer : Synthesis optimization involves solvent selection (e.g., xylene for high-temperature reflux), catalyst screening (e.g., chloranil for dehydrogenation), and purification via recrystallization (e.g., methanol or DMF/EtOH mixtures). Statistical experimental design (e.g., factorial design) can systematically evaluate variables like reaction time, temperature, and stoichiometry to minimize trial-and-error approaches .

Q. What techniques are recommended for structural characterization of this pyrazole derivative?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regioselectivity, X-ray crystallography for absolute stereochemical confirmation, and mass spectrometry (HRMS) for molecular weight validation. Comparative analysis with similar pyrazole derivatives (e.g., 3-methyl-4,5-dihydro-1H-pyrazole) can aid in spectral interpretation .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Employ enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity and cytotoxicity screens (e.g., MTT assays on cancer cell lines). Structural analogs with known bioactivity (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) provide reference frameworks for activity correlation .

Advanced Research Questions

Q. How can regioselectivity challenges in the functionalization of the pyrazole ring be addressed?

- Methodological Answer : Use computational modeling (e.g., DFT calculations) to predict reactive sites and guide experimental conditions. For example, substituent effects from the 2,5-dimethylpyrrole group can sterically or electronically influence reactivity. Regioselective synthesis protocols (e.g., N-tosylhydrazone cyclization) have been validated for related pyrazole derivatives .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding modes with molecular dynamics simulations (e.g., GROMACS) to assess stability. Comparative studies with structurally similar inhibitors (e.g., 3,5-diaryl-4,5-dihydropyrazoles) can highlight key pharmacophoric features .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis of published datasets, focusing on variables like assay conditions (e.g., pH, temperature) and purity thresholds (>95% by HPLC). For example, discrepancies in neuroprotective effects may arise from impurity-driven off-target interactions. Reproducibility protocols from journals like Bioorganic Chemistry provide standardized guidelines .

Q. What strategies are effective for studying the compound’s stability under varying physicochemical conditions?

- Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Hydrolytic degradation pathways can be mapped using LC-MS, while photostability is assessed via UV irradiation. Analogous studies on ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate highlight pH-dependent decomposition trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.